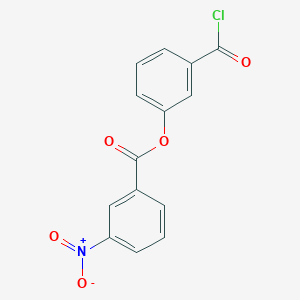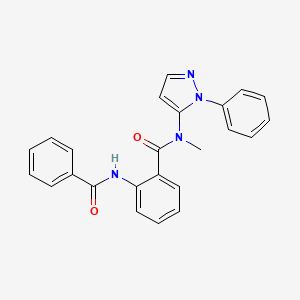![molecular formula C30H24N6 B14391485 5,5'-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole] CAS No. 90041-01-3](/img/structure/B14391485.png)
5,5'-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole] is a complex organic compound that belongs to the class of bis-indole derivatives. This compound is characterized by the presence of two indole moieties connected via an ethane-1,2-diyl linker, with each indole unit further substituted with a phenylhydrazinylidene group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
The synthesis of 5,5’-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole] typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole units and the phenylhydrazine derivatives.
Condensation Reaction: The indole units are then subjected to a condensation reaction with the phenylhydrazine derivatives in the presence of a suitable catalyst.
Formation of the Ethane-1,2-diyl Linker: The final step involves the formation of the ethane-1,2-diyl linker, which connects the two indole moieties. This is typically achieved through a coupling reaction using reagents such as ethylene dibromide.
Analyse Chemischer Reaktionen
5,5’-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the phenylhydrazinylidene groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5,5’-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole] has several scientific research applications, including:
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 5,5’-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole] involves its interaction with specific molecular targets and pathways. The phenylhydrazinylidene groups are known to interact with various enzymes and receptors, leading to the modulation of biological activities. The indole moieties contribute to the compound’s ability to intercalate with DNA and inhibit the activity of certain enzymes, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
5,5’-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole] can be compared with other similar compounds, such as:
5,5’-(Propane-1,3-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole]: This compound has a propane-1,3-diyl linker instead of an ethane-1,2-diyl linker, resulting in different chemical and biological properties.
5,5’-(Butane-1,4-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole]: The butane-1,4-diyl linker provides additional flexibility to the molecule, which can affect its interactions with biological targets.
The uniqueness of 5,5’-(Ethane-1,2-diyl)bis[3-(2-phenylhydrazinylidene)-3H-indole] lies in its specific linker and substitution pattern, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
90041-01-3 |
|---|---|
Molekularformel |
C30H24N6 |
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
phenyl-[5-[2-(3-phenyldiazenyl-1H-indol-5-yl)ethyl]-1H-indol-3-yl]diazene |
InChI |
InChI=1S/C30H24N6/c1-3-7-23(8-4-1)33-35-29-19-31-27-15-13-21(17-25(27)29)11-12-22-14-16-28-26(18-22)30(20-32-28)36-34-24-9-5-2-6-10-24/h1-10,13-20,31-32H,11-12H2 |
InChI-Schlüssel |
HHFRIZOUDDAXFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CNC3=C2C=C(C=C3)CCC4=CC5=C(C=C4)NC=C5N=NC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14391403.png)
![Methyl 4-[2-(acetyloxy)ethoxy]benzoate](/img/structure/B14391409.png)


![3-(4-Ethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14391423.png)
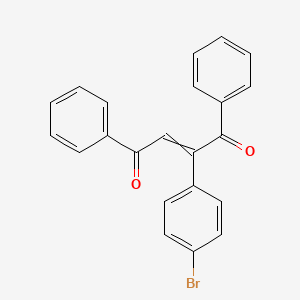
![1-[6-Hydroxy-4-(prop-1-en-2-yl)oxan-2-yl]ethan-1-one](/img/structure/B14391427.png)
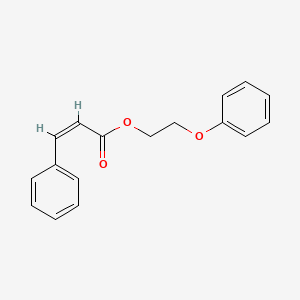
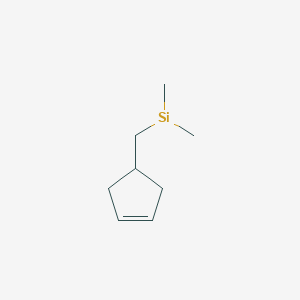
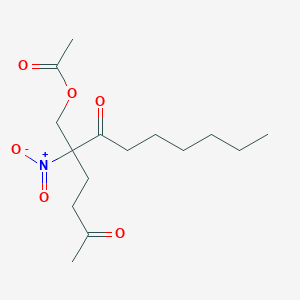

![3-[(E)-N-anilino-C-phenylcarbonimidoyl]-1H-quinolin-2-one](/img/structure/B14391453.png)
